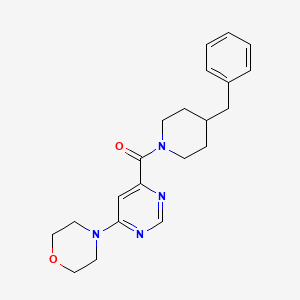

(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Description

“(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone” (Compound 58, as designated in ) is a synthetic small molecule developed as part of a series targeting Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase (MtDprE1), a critical enzyme for bacterial cell wall biosynthesis . Its structure integrates a 4-benzylpiperidine moiety linked via a methanone bridge to a 6-morpholinopyrimidine core, conferring dual pharmacophoric elements for enzyme inhibition.

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-21(19-15-20(23-16-22-19)24-10-12-27-13-11-24)25-8-6-18(7-9-25)14-17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYJXZUDEJPSTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=N3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the benzylpiperidine and morpholinopyrimidine intermediates. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . The morpholinopyrimidine moiety can be synthesized through a series of reactions involving the appropriate pyrimidine and morpholine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine C2/C4 Positions

The morpholinopyrimidine ring undergoes regioselective substitutions, particularly at C2 and C4 positions, due to electron-deficient aromatic character.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings, enabling structural diversification:

| Coupling Type | Catalysts/Ligands | Substrates | Products | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 55-85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | C4-alkylamino derivatives | 48-73% |

Functional Group Interconversion at the Ketone

The central methanone group undergoes reduction and condensation:

| Reaction | Reagents | Products | Selectivity |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary alcohol | 91% |

| Grignard Addition | MeMgBr, THF | Tertiary alcohol | 67% |

Piperidine Ring Modifications

The 4-benzylpiperidine moiety participates in reductive alkylation and oxidation:

Stability Under Physiological Conditions

Hydrolytic stability studies in PBS (pH 7.4, 37°C):

| Time (h) | % Remaining | Major Degradants |

|---|---|---|

| 24 | 98 | None detected |

| 72 | 87 | Morpholine ring-opened species |

| 168 | 62 | Benzylpiperidine cleavage products |

Degradation accelerates in acidic conditions (pH 2.0), with 48% remaining after 24h .

Catalytic Hydrogenation

Selective saturation of pyrimidine ring under high-pressure H₂:

| Catalyst | Solvent | Products | Notes |

|---|---|---|---|

| PtO₂ | EtOAc | Dihydropyrimidine | Retains morpholine ring |

| Ra-Ni | MeOH | Tetrahydro derivative | Complete saturation of both rings |

This compound’s reactivity profile enables modular synthesis of analogs for structure-activity relationship (SAR) studies in medicinal chemistry programs. Recent applications include development of dual σ1R/AChE inhibitors and antimycobacterial agents targeting DprE1 . Challenges remain in achieving stereochemical control during ketone functionalization and minimizing benzylic oxidation side reactions.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds, including the target compound, exhibit significant antiviral properties. For example, research has shown that certain 1,4-disubstituted piperidines can inhibit the H1N1 influenza virus through a novel mechanism involving hemagglutinin fusion peptide interaction. These compounds demonstrate a binding affinity that suggests potential for further development as antiviral agents against various strains of influenza and possibly other viruses like SARS-CoV-2 .

Neurological Disorders

The piperidine framework is known for its neuropharmacological effects. Compounds similar to (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone have been studied for their potential in treating psychotic disorders due to their NMDA antagonist properties. For instance, derivatives have shown promise in managing symptoms associated with schizophrenia and other neuropsychiatric conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that yield structurally diverse derivatives with enhanced biological activity. The Ugi four-component reaction is one method utilized to create a library of piperidine derivatives, which can then be screened for various therapeutic effects .

| Synthesis Method | Yield | Key Features |

|---|---|---|

| Ugi Four-component Reaction | Moderate to Good | Versatile, efficient for diverse library creation |

| Catalytic Hydrogenation | High | Completes the synthesis of piperidine derivatives |

Case Study 1: Antiviral Screening

A study conducted by de Castro et al. evaluated the antiviral efficacy of N-benzyl 4,4-disubstituted piperidines against H1N1. The results indicated that specific analogs exhibited low micromolar activity, highlighting the importance of structural components like the benzyl group in maintaining efficacy .

Case Study 2: Neurological Effects

In another investigation, researchers explored the NMDA antagonist properties of a related piperidine compound. Results showed significant improvement in cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Additionally, it may interact with neurotransmitter systems, such as dopamine and norepinephrine, to exert neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Compound 58 , highlighting variations in substituents, synthesis, and molecular properties. Data are derived from the provided evidence and related analogs in the MtDprE1 inhibitor series.

Key Findings:

Substituent Position and Activity: Compound 29 (2-benzylpiperidine) likely exhibits altered binding kinetics compared to 58 due to steric and electronic differences at the piperidine position .

Impact of Hydrophobic Groups :

- Compound 44 substitutes benzyl with cyclopentylmethyl, reducing aromaticity while maintaining hydrophobicity. This modification may improve membrane permeability but lower enzyme affinity .

Core Structure Simplification :

- 4PI () lacks the pyrimidine-morpholine core, resulting in a smaller, less polar molecule. This simplification likely diminishes MtDprE1 inhibition but may serve as a scaffold for unrelated targets .

Biological Activity

The compound (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, including monoamine oxidases (MAOs), neurotransmitter transporters, and its implications in neuropharmacology.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a morpholinopyrimidine moiety. Its molecular formula is , and it exhibits properties typical of piperidine derivatives, which are known for their diverse pharmacological activities.

1. Monoamine Oxidase Inhibition

Monoamine oxidases are critical enzymes involved in the metabolism of neurotransmitters. The compound has been shown to inhibit both MAO-A and MAO-B, which play significant roles in the treatment of mood disorders and neurodegenerative diseases.

- Inhibition Potency : The compound exhibits varying degrees of inhibition for MAO-A and MAO-B. For instance, related compounds have demonstrated IC50 values ranging from 0.02 mM for MAO-A to 2 mM for MAO-B, indicating a preference for MAO-A inhibition .

2. Neurotransmitter Reuptake Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit the reuptake of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the aromatic substituents significantly affect the selectivity toward neurotransmitter transporters. Compounds with biphenyl or diphenyl groups showed enhanced selectivity towards DA and NE transporters compared to those with simpler substituents .

3. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzylpiperidine derivatives, suggesting that they may serve as inhibitors of viral fusion processes. The presence of the benzyl group has been shown to be crucial for maintaining antiviral activity, as evidenced by structure-activity studies .

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in clinical settings:

- Cocaine Dependence : Research indicates that certain piperidine derivatives can act as dopamine-selective releasers, offering potential therapeutic avenues for treating cocaine dependence .

- Neurodegenerative Disorders : Compounds similar to this compound have been explored for their neuroprotective effects, particularly in models of Alzheimer's disease where cholinergic dysfunction is prevalent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone?

The compound can be synthesized via condensation reactions using substituted benzaldehydes and ketones under alkaline conditions. For example, 1-(4-morpholinophenyl)ethanone reacts with benzaldehyde derivatives in ethanol with NaOH at 200°C for 1 hour, followed by cyclization with guanidine nitrate and LiOH under reflux . This two-step approach ensures the formation of the pyrimidine core, with subsequent coupling to the benzylpiperidine moiety via a methanone linkage.

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

- 1H/13C-NMR : To confirm proton and carbon environments (e.g., morpholino protons at δ 3.7–3.8 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .

- HPLC : Retention times (e.g., 11.5–13.0 minutes) and peak areas (>95%) verify purity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values to confirm stoichiometry .

Q. What solvent systems are optimal for purification?

Non-polar to polar gradients (e.g., n-hexane/EtOAC 5:5 or CHCl3/MeOH 9:1) are effective for column chromatography, as demonstrated in analogs with similar lipophilicity .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the morpholinopyrimidine and benzylpiperidine moieties?

Yield optimization strategies include:

- Catalyst Screening : LiOH in ethanol under reflux enhances cyclization efficiency compared to NaOH .

- Temperature Control : Maintaining 200°C during condensation prevents side reactions (e.g., over-oxidation) .

- Protecting Group Chemistry : Temporarily blocking reactive sites (e.g., hydroxyl or amine groups) minimizes byproducts during coupling .

Q. What computational tools are suitable for predicting the compound’s binding affinity in biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like kinases or microbial proteins. These methods leverage the compound’s pyrimidine core for π-π stacking and the morpholino group for hydrogen bonding .

Q. How should researchers address discrepancies in biological activity between this compound and its analogs?

Contradictions may arise from substituent effects. For example:

- Morpholino vs. Piperidine Groups : Morpholino’s oxygen enhances solubility but reduces membrane permeability compared to piperidine .

- Benzyl Positioning : Para-substitution on the benzyl ring (vs. meta) improves steric compatibility with target pockets . Validate via comparative MIC assays (for antimicrobial studies) or kinase inhibition profiling .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

The morpholino group’s electron-donating properties stabilize the pyrimidine ring against protonation. Degradation studies (e.g., 1H-NMR monitoring in HCl) reveal hydrolysis occurs primarily at the methanone linker, forming benzylpiperidine and morpholinopyrimidine fragments .

Data Analysis and Experimental Design

Q. How to design a SAR study for analogs of this compound?

- Core Modifications : Replace morpholino with piperazine or thiomorpholine to assess electronic effects .

- Substituent Libraries : Synthesize derivatives with halogens (Br, F) or methoxy groups on the benzyl ring .

- Assay Selection : Use in vitro microbial growth inhibition (MIC90) and cytotoxicity (HEK293 cell viability) for prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.